N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(4-Sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a sulfamoylphenyl carbamoylmethyl moiety. This structure combines key pharmacophores: the thiazole ring (known for metabolic stability and bioactivity), the sulfamoyl group (implicated in hydrogen bonding and solubility), and the furan carboxamide (contributing to aromatic interactions).
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c17-27(23,24)12-5-3-10(4-6-12)18-14(21)8-11-9-26-16(19-11)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFMMYQSJYPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the thiazole derivative. The final step involves the coupling of this intermediate with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares core features with several analogs (Table 1):
- Thiazole vs. Phenyl Core : Unlike analogs with phenyl rings (e.g., compound 6a in ), the thiazole core in the target compound may enhance metabolic stability and electronic properties due to sulfur and nitrogen atoms .
- Sulfamoyl Substitution: The sulfamoyl group distinguishes it from analogs like N-{2-[(4-methylbenzyl)carbamoyl]phenyl}furan-2-carboxamide (4e), which lacks this polar moiety. Sulfamoyl groups are known to improve solubility and target binding via hydrogen bonding .
- Ethyl vs.
Physicochemical Properties
- Melting Points: Analogs with sulfamoyl groups (e.g., 6a: 188–189°C) exhibit higher melting points than non-sulfamoyl derivatives (e.g., 4e: 175–178°C), suggesting stronger intermolecular forces due to hydrogen bonding . The target compound’s thiazole core may further modulate this property.
- Solubility : Sulfamoyl groups generally enhance aqueous solubility, as seen in compound 6a. The thiazole ring’s lipophilicity could counterbalance this, requiring empirical verification .
Functional Group Impact on Bioactivity
- Sulfamoyl Group: In compound 6a, the sulfamoyl group may mimic sulfonamide drugs, enabling interactions with enzymes or receptors.
- Thiazole vs. Phenyl : Thiazole rings (e.g., in tubulysin analogs) are associated with cytotoxic activity, suggesting the target compound could share similar mechanistic pathways if bioactive .
Biological Activity
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a furan ring, and a sulfamoylphenyl group, positioning it as a potential candidate for various therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-sulfamoylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminothiazole. The final step involves coupling this intermediate with furan-2-carboxylic acid under controlled conditions to yield the target compound .
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly through inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival .
- Anticancer Properties : Research indicates potential anticancer effects, as compounds with similar structures have been studied for their ability to inhibit tumor growth .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives suggests that the solubility and stability can be influenced by substituents on the thiazole ring. These factors are critical in determining the bioavailability and therapeutic efficacy of the compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Vibrio cholerae CAs | |
| Anticancer | Potential inhibition of tumor growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Detailed Research Findings
- Inhibition of Carbonic Anhydrases : A study focused on the design and synthesis of sulfonamide derivatives demonstrated that certain compounds exhibited high affinity towards Vibrio cholerae carbonic anhydrases (VchCA). Among these, the synthesized this compound showed promising results as an inhibitor with potential therapeutic implications against cholera .
- Antitumor Activity : Research conducted on similar thiazole derivatives revealed significant antitumor activity in vitro. The compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation .
- Anti-inflammatory Studies : In vivo studies indicated that compounds similar to this compound could significantly reduce inflammation in animal models by modulating pro-inflammatory cytokines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
